molecular formula C25H20N2O5S B15099235 1-(6-Ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-3-pyrrolin-2-one

1-(6-Ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-3-pyrrolin-2-one

Cat. No.: B15099235
M. Wt: 460.5 g/mol
InChI Key: GPNRGGMHBFQCTM-UHFFFAOYSA-N
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Description

1-(6-Ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-3-pyrrolin-2-one is a heterocyclic organic compound characterized by a benzothiazole core, a 2-methoxyphenyl substituent, and a furylcarbonyl group. Key structural features include:

  • 2-Methoxyphenyl group: The ortho-methoxy substitution may introduce steric effects that influence binding interactions in biological systems .
  • Furylcarbonyl group: This electron-withdrawing substituent could modulate reactivity and stability compared to thienylcarbonyl analogs .

The compound is synthesized via multi-step organic reactions involving benzothiazole derivatives, furan precursors, and pyrrolinone intermediates, with purification achieved through chromatography .

Properties

Molecular Formula

C25H20N2O5S

Molecular Weight

460.5 g/mol

IUPAC Name

1-(6-ethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(2-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H20N2O5S/c1-3-14-10-11-16-19(13-14)33-25(26-16)27-21(15-7-4-5-8-17(15)31-2)20(23(29)24(27)30)22(28)18-9-6-12-32-18/h4-13,21,29H,3H2,1-2H3

InChI Key

GPNRGGMHBFQCTM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=CC=C5OC

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound has the following molecular formula: C22H16N2O5SC_{22}H_{16}N_{2}O_{5}S. Its structure includes a benzothiazole moiety, a pyrrolinone core, and various functional groups that contribute to its biological properties.

Molecular Structure

  • Benzothiazole : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Pyrrolinone : Often associated with neuroprotective effects and potential in treating neurological disorders.
  • Furylcarbonyl and Methoxyphenyl groups : These substitutions may enhance lipophilicity and biological activity.

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. The presence of the benzothiazole ring is particularly noteworthy, as it has been documented to inhibit cancer cell proliferation through various pathways:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression. Studies have demonstrated that similar benzothiazole derivatives can downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins like Bax.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Benzothiazoles are known to exhibit activity against a range of pathogens:

  • In vitro Studies : Preliminary studies indicate that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi. The exact mechanism may involve disruption of bacterial cell walls or interference with nucleic acid synthesis.

Neuroprotective Effects

Given the pyrrolinone component, there is potential for neuroprotective effects:

  • Research Findings : Some studies suggest that similar compounds can protect neuronal cells from oxidative stress-induced apoptosis. The ability to scavenge free radicals may play a crucial role in these protective effects.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated a series of benzothiazole derivatives, including compounds structurally related to 1-(6-Ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-3-pyrrolin-2-one. Results indicated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 20 µM.

Case Study 2: Antimicrobial Activity

In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity. Further analysis revealed that the mechanism involved disruption of bacterial membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural variations among benzothiazole-pyrrolinone derivatives significantly impact physicochemical properties and bioactivity. Below is a comparative analysis based on substituent modifications:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Benzothiazole Substituent Phenyl Substituent Carbonyl Group Molecular Weight (g/mol) Key Biological Activities References
Target Compound 6-Ethyl 2-Methoxyphenyl 2-Furylcarbonyl ~470 (estimated) Hypothesized anticancer -
1-(6-Fluoro-...-2-methoxyphenyl) 6-Fluoro 2-Methoxyphenyl 2-Furylcarbonyl 450.4 Undisclosed (research use)
5-(3-Chlorophenyl)-...-thienylcarbonyl 6-Ethyl 3-Chlorophenyl 2-Thienylcarbonyl - Antimicrobial, Anticancer
5-(3-Bromophenyl)-...-ethoxy 6-Ethoxy 3-Bromophenyl 2-Furylcarbonyl - Anticancer, Enzyme inhibition
5-(4-Ethoxyphenyl)-...-methoxy 6-Methoxy 4-Ethoxyphenyl 2-Furylcarbonyl 476.5 Therapeutic applications (SAR)

Key Observations :

Substituent Effects on Bioactivity: Halogenated Phenyl Groups: Bromo- or chlorophenyl substituents (e.g., ) correlate with enhanced anticancer and antimicrobial activities, likely due to increased electrophilicity and target binding. Methoxy vs.

Carbonyl Group Variations :

  • Furylcarbonyl vs. Thienylcarbonyl : Furylcarbonyl derivatives exhibit higher polarity and improved solubility in aqueous media, whereas thienylcarbonyl analogs (e.g., ) may enhance π-π stacking interactions in hydrophobic environments.

Positional Isomerism :

  • Ortho vs. Meta/Para Substitution : The target compound’s 2-methoxyphenyl group (ortho) may reduce steric hindrance compared to 3- or 4-substituted analogs, optimizing receptor binding .

Molecular Weight Trends :

  • Ethyl and ethoxy substituents increase molecular weight (~470–490 g/mol) compared to fluoro analogs (450 g/mol), influencing pharmacokinetic properties like distribution and excretion .

Contradictions and Limitations :

  • Discrepancies in reported molecular weights (e.g., vs. 5) suggest variability in synthetic routes or measurement techniques.
  • Limited bioactivity data for the target compound necessitate extrapolation from structural analogs, highlighting the need for targeted studies.

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